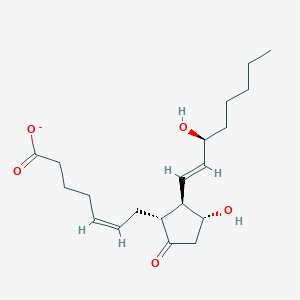
prostaglandin E2(1-)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Prostaglandin E2(1-) is the conjugate base of prostaglandin E2; major species at pH 7.3. It has a role as an oxytocic and a human metabolite. It is a conjugate base of a prostaglandin E2.
Aplicaciones Científicas De Investigación
Bacterial Growth in Endometriosis : PGE2 was found to promote bacterial growth in women with endometriosis. Higher levels of PGE2 were observed in menstrual fluid and peritoneal fluid of these women compared to controls, suggesting a role in the pathogenesis of endometriosis (Khan et al., 2012).
Drug Targets for Various Diseases : PGE2 receptors (EP1-4) are considered valuable drug targets for several pathophysiological states, including ulcerative colitis, glaucoma, bone healing, B cell lymphoma, and neurological diseases. Structural features of these receptors are crucial for developing selective modulators (Markovič et al., 2017).
Hypertension and Organ Damage : Disruption of the EP1 receptor in mice reduced mortality and organ damage in hypertension models, highlighting the potential of EP1 receptor blockade as an antihypertensive therapy (Bartlett et al., 2012).
Contraception and Ovulation : PGE2 is crucial for ovulation, and disrupting its synthesis, metabolism, or transport can be effective contraceptive strategies. Studies indicate that inhibitors of the prostaglandin-endoperoxide synthase 2 enzyme could be used as emergency contraceptives (Duffy, 2015).
Breast Cancer Treatment : Elevated COX-2 expression and PGE2 levels are associated with breast cancer. The roles of EP receptors in cancer metastasis suggest their potential as therapeutic targets for cancer treatment or prevention (Reader et al., 2011).
Inflammatory Diseases : PGE2-induced inflammation involves activation of mast cells and helper T cells through different EP receptors. Targeting these receptors may offer new therapeutic approaches for inflammatory disorders (Kawahara et al., 2015).
Cardiovascular Diseases : EP4 receptor activation in cardiovascular diseases can have both pro- and anti-inflammatory effects, impacting conditions like atherosclerosis, aneurysm, and cardiac transplantation (Tang et al., 2012).
Propiedades
Nombre del producto |
prostaglandin E2(1-) |
|---|---|
Fórmula molecular |
C20H31O5- |
Peso molecular |
351.5 g/mol |
Nombre IUPAC |
(Z)-7-[(1R,2R,3R)-3-hydroxy-2-[(E,3S)-3-hydroxyoct-1-enyl]-5-oxocyclopentyl]hept-5-enoate |
InChI |
InChI=1S/C20H32O5/c1-2-3-6-9-15(21)12-13-17-16(18(22)14-19(17)23)10-7-4-5-8-11-20(24)25/h4,7,12-13,15-17,19,21,23H,2-3,5-6,8-11,14H2,1H3,(H,24,25)/p-1/b7-4-,13-12+/t15-,16+,17+,19+/m0/s1 |
Clave InChI |
XEYBRNLFEZDVAW-ARSRFYASSA-M |
SMILES isomérico |
CCCCC[C@@H](/C=C/[C@H]1[C@@H](CC(=O)[C@@H]1C/C=C\CCCC(=O)[O-])O)O |
SMILES canónico |
CCCCCC(C=CC1C(CC(=O)C1CC=CCCCC(=O)[O-])O)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




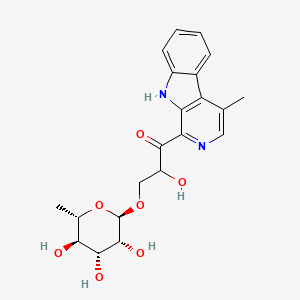
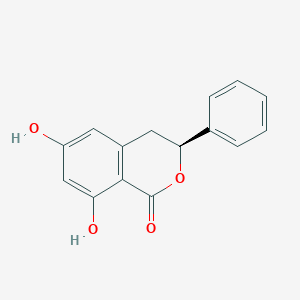
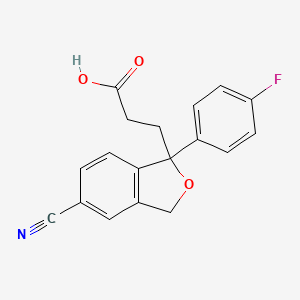
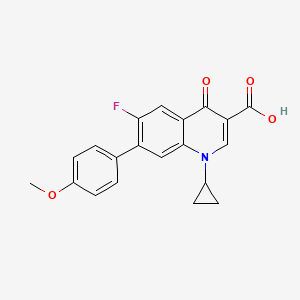
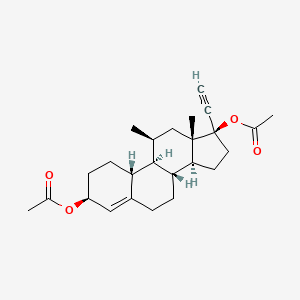
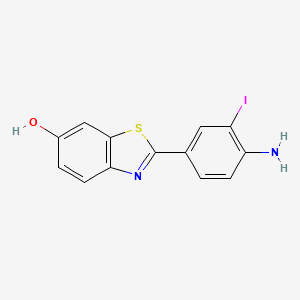

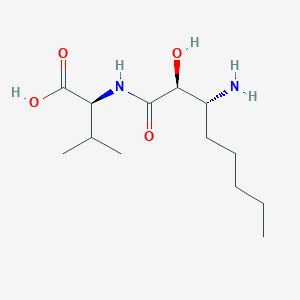
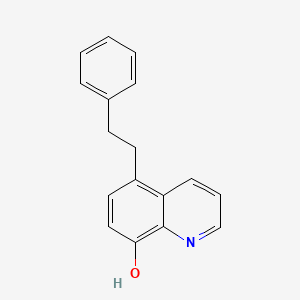

![7,8-Dihydro-6H-1,3-dioxolo[4,5-g][1]benzopyran-6-one](/img/structure/B1247369.png)
![sulfuric acid [(13S)-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl] ester](/img/structure/B1247373.png)
